molecular formula C20H18BrN3O3S B2780182 3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681267-40-3

3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2780182
CAS RN: 681267-40-3
M. Wt: 460.35
InChI Key: CUHKZVINPPTYKT-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18BrN3O3S and its molecular weight is 460.35. The purity is usually 95%.
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Scientific Research Applications

Intermolecular Interactions and Crystal Structure

A study on the intermolecular interactions in antipyrine-like derivatives, including compounds structurally related to 3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, highlighted the significance of hydrogen bonding and π-interactions in stabilizing crystal structures. This research provides insight into the solid-state structures through Hirshfeld surface analysis and DFT calculations, emphasizing the role of electrostatic energy in molecular assembly stabilization. Such findings are critical for understanding the crystal packing and designing materials with desired physical properties (Saeed et al., 2020).

Antibacterial and Anticancer Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which share a similar synthetic pathway or structural features with the compound , has revealed a class of promising antibacterial agents. These compounds exhibit significant activity against Staphylococcus aureus and Bacillus subtilis, providing a basis for the development of new antibacterial drugs. Additionally, their non-cytotoxic concentrations suggest potential for safe therapeutic applications (Palkar et al., 2017).

Antimicrobial Activity of Heterocyclic Compounds

The synthesis and antimicrobial activity evaluation of new thio-substituted heterocyclic compounds, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives, are relevant to the scientific research applications of this compound. These studies offer insights into the potential use of such compounds in combating microbial infections, highlighting the importance of structural diversity in drug discovery (Gad-Elkareem et al., 2011).

Photovoltaic Applications

The development of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers for photovoltaic devices showcases the versatile applications of similar compounds in renewable energy technologies. Research in this area focuses on the synthesis of monomers and their copolymerization to enhance photovoltaic performance, demonstrating the potential of such molecular structures in the creation of efficient solar cells (Zhou et al., 2010).

X-ray Crystal Structure and DFT Analysis

The synthesis, spectral characterization, and X-ray crystal structure studies of novel pyrazole derivatives, akin to this compound, contribute to our understanding of molecular geometry and electronic structure. These analyses, including DFT calculations, offer valuable data for designing molecules with targeted properties for various scientific and industrial applications (Kumara et al., 2018).

properties

IUPAC Name

3-bromo-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-12-6-7-16(8-13(12)2)24-19(17-10-28(26,27)11-18(17)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHKZVINPPTYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.